molecular formula C11H15BrN6 B12300145 1-(5-bromo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine

1-(5-bromo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine

Cat. No.: B12300145
M. Wt: 311.18 g/mol
InChI Key: JVYZLQJBTBVNIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product’s stability and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted quinoxalines .

Scientific Research Applications

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.

    Medicine: Research focuses on its potential therapeutic effects, particularly in treating neurological disorders and cancers.

    Industry: It is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinolinamine
  • 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine

Uniqueness

Compared to similar compounds, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine stands out due to its unique tetrahydroquinoxaline structure, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C11H15BrN6

Molecular Weight

311.18 g/mol

IUPAC Name

1-(5-bromo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine

InChI

InChI=1S/C11H15BrN6/c12-9-7(17-18-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-2,13-14,17H,3-6H2,(H2,15,16,18)

InChI Key

JVYZLQJBTBVNIW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2Br)NNC3=NCCN3

Origin of Product

United States

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